2-bromo-N-(trifluoromethyl)aniline
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Overview
Description
2-Bromo-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5BrF3N It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted by a bromine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(trifluoromethyl)aniline typically involves a multi-step process:
Nitration: The starting material, such as 2-trifluoromethylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Finally, the amino group is brominated to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Organoboron reagents and palladium catalysts are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-(trifluoromethyl)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of inhibitors for various enzymes.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(trifluoromethyl)aniline depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with molecular targets in biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Similar in structure but with an additional fluorine atom.
2-Bromo-5-(trifluoromethyl)aniline: Differing in the position of the trifluoromethyl group.
Uniqueness
2-Bromo-N-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions in chemical reactions. The presence of both bromine and trifluoromethyl groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C7H5BrF3N |
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Molecular Weight |
240.02 g/mol |
IUPAC Name |
2-bromo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5BrF3N/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4,12H |
InChI Key |
YZTMSKFGVLUDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(F)(F)F)Br |
Origin of Product |
United States |
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